Diammonium dimolybdate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

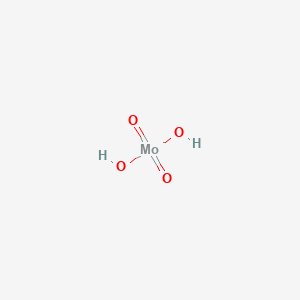

Diammonium dimolybdate is an inorganic compound with the chemical formula (NH₄)₂Mo₂O₇. It appears as a white, water-soluble solid and serves as an intermediate in the production of various molybdenum compounds from its ores . This compound is significant in the field of chemistry due to its unique properties and applications.

Biochemical Analysis

Biochemical Properties

In acidified aqueous solutions of molybdic acid, the complex MoO3(H2O)3 is observed . Molybdenum adopts octahedral molecular geometry, probably with three oxo ligands and three aquo ligands . The salts of molybdic acid are called molybdates . They arise by adding base to solutions of molybdic acid . Molybdic acid can be used as a biological material or organic compound for life science related research .

Cellular Effects

The cellular effects of molybdic acid are not well-studied. It’s known that many molybdenum oxides, including molybdic acid, are used as heterogeneous catalysts, e.g. for oxidations . Molybdic acid and its salts are used to make the Froehde reagent for the presumptive identification of alkaloids .

Molecular Mechanism

The structure of molybdic acid consists of molybdate anions tetrahedrally arranged around a central molybdenum atom, with two attached hydrogen atoms to balance the charge . The Mo-O bonds have a partially ionic character, while the hydrogen atoms make molybdic acid unstable and prone to hydrolysis .

Temporal Effects in Laboratory Settings

The thermodynamic properties of the neutral molybdic acid H2MoO4 are evaluated at 273–623 K and the saturated water vapor pressure from solubility data at 563–623 K . Over the whole temperature range of the existence of the vapor–liquid equilibrium of water, the neutral molybdic acid H2MoO4 is somewhat less volatile compared with Si(OH)4, and the difference in volatility of these species decreases with the temperature .

Metabolic Pathways

Molybdic acid is involved in the metabolism of molybdenum. Molybdenum is soluble in nitric acid, concentrated sulfuric acid and aqua regia but not in hydrochloric acid, dilute sulfuric acid, hydrofluoric acid or potassium hydroxide solution . It forms alloys with aluminium, tungsten, lead, iron, nickel, manganese, chromium and many other metals .

Subcellular Localization

Molybdenum adopts octahedral molecular geometry, probably with three oxo ligands and three aquo ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium dimolybdate is typically synthesized by heating solutions of ammonium molybdate. The process involves the extraction of crude molybdenum(VI) oxides into aqueous ammonia, which then affords ammonium molybdate. Upon heating, ammonium molybdate solutions yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a combination process that optimizes various factors such as reaction temperature, reaction time, initial molybdenum concentration, initial NH₃/Mo molar ratio, and stirring speed. This method ensures a high crystallization rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diammonium dimolybdate undergoes several types of chemical reactions, including decomposition, substitution, and complex formation.

Common Reagents and Conditions:

- Upon heating, this compound decomposes to form molybdenum trioxide, ammonia, and water:

Decomposition: (NH4)2Mo2O7→2MoO3+2NH3+H2O

It reacts with lead chloride to form lead molybdate and ammonium chloride:Substitution: (NH4)2MoO4+PbCl2→PbMoO4+2NH4Cl

Complex Formation: It reacts with phosphates or arsenates to form ammonium phosphomolybdate or ammonium arsenomolybdate.

Major Products Formed: The major products formed from these reactions include molybdenum trioxide, lead molybdate, ammonium chloride, ammonium phosphomolybdate, and ammonium arsenomolybdate .

Scientific Research Applications

Diammonium dimolybdate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of high-purity molybdenum metal powder, sheets, and wires.

Biology: It serves as a reagent in the colorimetric analysis of phosphates and arsenates.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Mechanism of Action

The mechanism by which diammonium dimolybdate exerts its effects involves its decomposition and interaction with various reagents. Upon heating, it decomposes to release molybdenum trioxide, which can further react to form other molybdenum compounds. These reactions are facilitated by the compound’s ability to form complexes with different anions, thereby influencing various chemical pathways .

Comparison with Similar Compounds

Ammonium molybdate: Similar in composition but differs in its specific applications and properties.

Ammonium orthomolybdate: Another related compound with distinct uses in corrosion inhibition and ceramic decoration.

Uniqueness: Diammonium dimolybdate is unique due to its specific decomposition pathway and its ability to form a variety of molybdenum-based products. Its high purity and crystallization rate make it particularly valuable in industrial applications .

Biological Activity

Diammonium dimolybdate (chemical formula: (NH4)2Mo2O7) is a compound of molybdenum that has garnered attention for its biological activities. This article explores its biological properties, toxicological effects, and potential applications based on diverse research findings.

This compound is an ammonium salt of molybdenum, characterized by its two molybdate ions per formula unit. It is typically used in various analytical applications and as a reagent in biological studies. The compound is soluble in water, which facilitates its use in biological assays.

1. Essential Nutrient Role

Molybdenum, the primary element in this compound, is an essential trace element for humans and animals. It plays a crucial role in various enzymatic reactions, particularly those involving sulfur and nitrogen metabolism. Studies indicate that adequate molybdenum intake is necessary for the activity of enzymes like sulfite oxidase and xanthine oxidase .

2. Toxicological Profile

While molybdenum is essential, excessive exposure to this compound can lead to adverse health effects. The ATSDR toxicological profile outlines several health risks associated with high levels of molybdenum exposure:

- Respiratory Effects : Inhalation of molybdenum compounds, including this compound, may cause respiratory issues such as decreased lung function and chronic bronchitis .

- Renal Effects : Studies have shown that high doses can lead to renal damage, characterized by hyperplasia of renal tubules and increased lipid levels in the kidneys .

- Reproductive Effects : Animal studies suggest that excessive molybdenum can negatively affect reproductive health, impacting sperm quality and hormonal balance .

3. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications as an antimicrobial agent in agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential use as a biocide in food preservation and sanitation .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on laboratory animals. The study found that doses exceeding 60 mg/kg/day resulted in notable renal damage and reproductive toxicity, emphasizing the need for caution in handling this compound .

Data Tables

Properties

CAS No. |

27546-07-2 |

|---|---|

Molecular Formula |

H18Mo2N2O7-2 |

Molecular Weight |

350.1 g/mol |

IUPAC Name |

azane;molybdenum;dihydroxide;pentahydrate |

InChI |

InChI=1S/2Mo.2H3N.7H2O/h;;2*1H3;7*1H2/p-2 |

InChI Key |

ICLCYUWMNPJOMG-UHFFFAOYSA-L |

SMILES |

O[Mo](=O)(=O)O |

Canonical SMILES |

N.N.O.O.O.O.O.[OH-].[OH-].[Mo].[Mo] |

Appearance |

Solid powder |

physical_description |

Liquid; Dry Powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diammonium dimolybdate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.